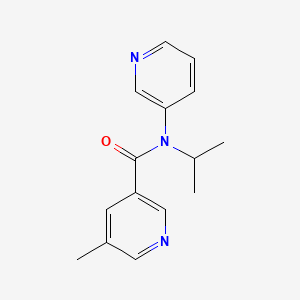
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the family of NAD+ precursors, which are molecules that can increase the levels of NAD+ in the body. NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism, DNA repair, and other physiological processes.
Mecanismo De Acción
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide works by activating the NAD+ biosynthesis pathway, which involves the conversion of nicotinamide riboside (NR) to NAD+. NR is a natural precursor of NAD+ that can be found in food sources such as milk and yeast. 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide enhances the activity of the enzyme nicotinamide riboside kinase (NRK), which is responsible for converting NR to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by another enzyme called nicotinamide mononucleotide adenylyltransferase (NMNAT).
Biochemical and Physiological Effects:
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has been shown to increase the levels of NAD+ in various tissues, including the brain, liver, and muscle. This can have beneficial effects on cellular metabolism, DNA repair, and other physiological processes. For example, NAD+ is a coenzyme that is required for the activity of sirtuins, a family of proteins that are involved in regulating cellular metabolism and aging. 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide in lab experiments is that it can increase the levels of NAD+ in cells and tissues, which can have beneficial effects on cellular metabolism and other physiological processes. However, one limitation is that the effects of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide may be dependent on the dose and duration of treatment, and more studies are needed to determine the optimal conditions for its use.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide. One area of research is the potential therapeutic applications of 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide in neurodegenerative diseases, cancer, and metabolic disorders. Another area of research is the development of more potent and selective NAD+ precursors that can target specific tissues and cellular pathways. Additionally, more studies are needed to determine the optimal dose and duration of treatment for 5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of pyridine-3-carboxylic acid with propan-2-ylamine, followed by the addition of 5-methylpyridine-3-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and metabolic disorders. In particular, it has been shown to increase the levels of NAD+ in the body, which can have beneficial effects on cellular metabolism, DNA repair, and other physiological processes.
Propiedades
IUPAC Name |
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11(2)18(14-5-4-6-16-10-14)15(19)13-7-12(3)8-17-9-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPUPDSKKELDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C2=CN=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-propan-2-yl-N-pyridin-3-ylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

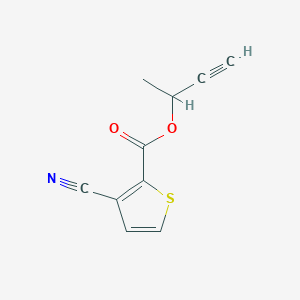
![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)
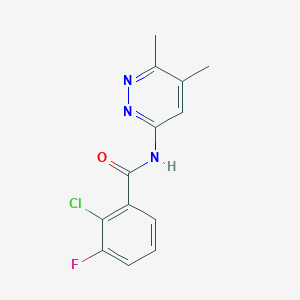
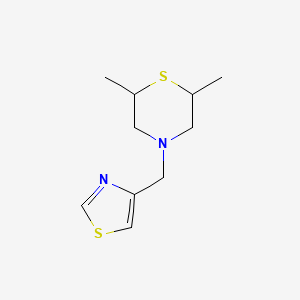
![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)
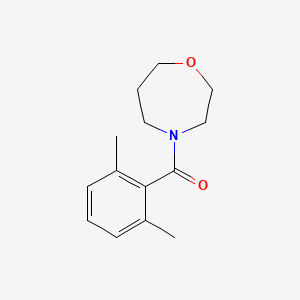
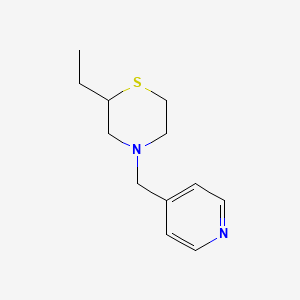
![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)